molecular formula C29H31NO5S B11102061 4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate

4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate

Cat. No.: B11102061
M. Wt: 505.6 g/mol
InChI Key: OLYCJGXCIYPNTA-UHFFFAOYSA-N
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Description

4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acridine and benzenesulfonate moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate typically involves the reaction of benzaldehyde and 1,3-cyclohexanedione under specific conditions. One common method employs microwave irradiation, which has been shown to enhance reaction efficiency and yield . The reaction is carried out in the presence of acetic acid, leading to the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help achieve higher yields and consistent product quality. Catalysts such as InCl3·4H2O, Dowex-50W, and NaHSO4/SiO2 have been reported to facilitate the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzenesulfonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate involves interactions with specific molecular targets and pathways. The compound’s structure allows it to form strong hydrogen bonds and interact with various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenyl benzenesulfonate stands out due to its unique combination of acridine and benzenesulfonate moieties, which contribute to its distinct chemical behavior and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H31NO5S

Molecular Weight

505.6 g/mol

IUPAC Name

[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenyl] benzenesulfonate

InChI

InChI=1S/C29H31NO5S/c1-28(2)14-21-26(23(31)16-28)25(27-22(30-21)15-29(3,4)17-24(27)32)18-10-12-19(13-11-18)35-36(33,34)20-8-6-5-7-9-20/h5-13,25,30H,14-17H2,1-4H3

InChI Key

OLYCJGXCIYPNTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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